cis-2-Butene

Overview

Description

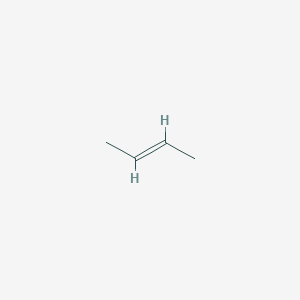

cis-2-Butene, or (Z)-2-butene (IUPAC name), is a four-carbon alkene with a double bond between carbons 2 and 2. Its structure features both methyl groups on the same side of the double bond, leading to steric hindrance and lower thermodynamic stability compared to its trans isomer . Key properties include a molecular weight of 56.11 g/mol, a boiling point of 3.7°C, and a freezing point of -138.9°C . It is a colorless gas at room temperature, reactive in typical alkene reactions (e.g., hydrogenation, ozonolysis), and serves as a critical intermediate in petrochemical and polymerization processes .

Biological Activity

Cis-2-butene, a simple alkene with the molecular formula C₄H₈, is known for its role in various chemical processes and its potential biological activities. This article delves into the biological implications of this compound, particularly focusing on its metabolites, such as this compound-1,4-dial (BDA), which have been studied for their carcinogenic and mutagenic properties.

This compound is an unsaturated hydrocarbon that exists in two geometric forms: cis and trans. The cis form is characterized by the positioning of substituents on the same side of the double bond, influencing its reactivity and interactions with biological systems.

Metabolism and Biological Activity

The primary biological concern regarding this compound arises from its metabolism to this compound-1,4-dial (BDA), which has shown significant biological activity:

- Mutagenicity : BDA has been identified as a mutagenic compound. Research indicates that it can induce DNA damage in various cell types, including liver cells. The mechanism involves the formation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cellular damage .

- Carcinogenic Potential : Studies have demonstrated that BDA can promote liver cancer in animal models. In vitro studies using human liver cell lines have shown that exposure to BDA results in increased cell proliferation and altered gene expression associated with cancer progression .

- Glutathione Conjugation : The conjugation of BDA with glutathione (GSH) is a critical detoxification pathway. This reaction produces mono- and bis-GSH conjugates, which are excreted in urine and serve as biomarkers for exposure to furan and its metabolites .

Case Study 1: Hepatic Effects

A study investigated the effects of BDA on human liver cells, revealing that exposure led to significant cytotoxicity and apoptosis. The findings indicated that BDA's reactive nature could disrupt cellular functions, contributing to liver damage and increasing cancer risk .

Case Study 2: Genotoxicity Testing

Another study focused on the genotoxic effects of BDA using L5178Y mouse lymphoma cells. The results confirmed that BDA induces mutations at a higher frequency compared to control groups, supporting its classification as a potential carcinogen .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound and its metabolite BDA:

Scientific Research Applications

Petrochemical Industry

Cis-2-butene is primarily utilized as an intermediate in the production of various chemicals:

- Butadiene Production : It serves as a precursor for butadiene, which is crucial for synthetic rubber manufacturing and other polymer applications .

- Gasoline Additive : It is also employed in the formulation of high-octane gasoline, enhancing fuel performance .

Organic Synthesis

This compound plays a significant role in organic synthesis processes:

- Halogenation and Alkylation : It is used in halogenation reactions to produce halogenated hydrocarbons and in alkylation processes to synthesize more complex organic molecules .

- Synthesis of Other Compounds : The compound is involved in the synthesis of sec-butanol and other alcohols, contributing to the production of solvents and other industrial chemicals .

Atmospheric Chemistry

Research indicates that this compound participates in atmospheric reactions that can influence air quality:

- Gas-phase Reactions : It has been studied for its role in gas-phase atmospheric chemistry, where it can contribute to the formation of secondary pollutants .

- Asphyxiant Risk : Due to its properties as a simple asphyxiant, rapid evaporation can lead to frostbite and respiratory issues if not handled properly .

Safety and Toxicity

Understanding the toxicological profile of this compound is essential for safe handling:

- Studies show that exposure to high concentrations (up to 10,000 ppm) does not induce significant systemic toxicity in laboratory animals .

- However, it has been noted as a mucous membrane irritant and cardiac sensitizer at elevated levels, necessitating careful monitoring during industrial use .

Research Findings

Q & A

Basic Research Questions

Q. How can cis-2-butene be experimentally distinguished from its trans isomer?

this compound and trans-2-butene exhibit distinct physical and spectral properties. Infrared (IR) spectroscopy identifies differences in C=C-H bending vibrations (cis: ~730–675 cm⁻¹; trans: ~965 cm⁻¹). Nuclear Magnetic Resonance (NMR) can also differentiate isomers via coupling constants (cis: J ≈ 10–12 Hz; trans: J ≈ 15–18 Hz). Calorimetric methods further reveal thermodynamic stability differences, as trans-2-butene is more stable by ~1.1 kcal/mol .

Q. What are the primary reaction pathways for this compound isomerization under thermal conditions?

At temperatures >1000 K, this compound undergoes isomerization to trans-2-butene via 1,4-hydrogen elimination, forming 1,3-butadiene. This pathway is kinetically favored due to lower activation energy compared to trans isomerization. Rate constants for these reactions are derived from jet-stirred reactor experiments coupled with computational models .

Q. What safety protocols are critical for handling this compound in laboratory settings?

this compound is highly flammable and reactive with oxidizers. Experiments require inert atmospheres, spark-free equipment, and adherence to CSA Z195 safety standards for protective gear. Avoid high temperatures (>150°C) to prevent hazardous polymerization .

Q. Which spectroscopic techniques confirm the structural identity of synthesized this compound?

Gas chromatography-mass spectrometry (GC-MS) quantifies purity, while IR and NMR validate bond geometry. The SMILES string (CC=CC) and InChIKey (IAQRGUVFOMOMEM-ARJAWSKDSA-N) provide unambiguous identifiers for computational validation .

Advanced Research Questions

Q. How can metal-organic frameworks (MOFs) separate this compound from other butene isomers?

Co₂(dobdc) MOFs exploit open metal sites to selectively adsorb this compound via π-complexation. Adsorption isotherms and X-ray crystallographic data (e.g., CIF files) validate separation efficiency. Competitive adsorption studies under varying pressures and temperatures optimize selectivity .

Q. What methodologies resolve contradictions in this compound concentration data during environmental sampling?

Anomalous spikes in this compound concentrations (e.g., PAMS data) require cross-validation with co-eluting olefins (e.g., 1-butene) using gas chromatography with flame ionization detection (GC-FID). Statistical outlier analysis and replicate sampling mitigate analytical artifacts .

Q. How are kinetic mechanisms for this compound combustion validated experimentally?

Laminar burning velocities measured in spherical combustion vessels (e.g., 1 atm, φ = 0.25–1.5) are compared with CHEMKIN simulations. First-stage sensitivity analysis identifies key reactions (e.g., H + O₂ ⇄ OH + O), while path flux analysis quantifies contributions of 1,3-butadiene formation pathways .

Q. What experimental designs quantify the thermodynamic stability of this compound relative to trans-2-butene?

Differential scanning calorimetry (DSC) measures enthalpy differences, while quantum mechanical calculations (e.g., CCSD(T)/CBS) provide Gibbs free energy values. Jet-stirred reactor experiments at 1050–1170 K monitor isomerization rates to derive equilibrium constants .

Q. How do this compound oxidation pathways influence atmospheric chemistry modeling?

High-level models incorporate pressure-dependent rate constants for 1,4-H elimination and isomerization reactions. Master equation simulations (e.g., MESMER) predict branching ratios under varying O₂ concentrations, validated against shock-tube data .

Q. What strategies optimize synthetic routes for this compound with high stereoselectivity?

Catalytic partial hydrogenation of 1,3-butadiene using Lindlar catalysts (Pd/CaCO₃, quinoline-poisoned) achieves >95% cis selectivity. Reaction conditions (e.g., H₂ pressure, solvent polarity) are optimized via Design of Experiments (DoE) methodologies .

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogues

cis-2-Butene vs. trans-2-Butene

Physical Properties

| Property | This compound | trans-2-Butene |

|---|---|---|

| Freezing Point (°C) | -138.9 | -105.6 |

| Dipole Moment (Debye) | 0.33 | 0 |

| Stability | Less stable | More stable |

The trans isomer’s symmetrical structure reduces steric strain, making it 1–2 kcal/mol more stable than this compound . This stability difference drives isomerization under thermal or catalytic conditions, favoring trans-2-butene at equilibrium .

Chemical Reactivity

- Oxidation : At temperatures >1000 K, this compound oxidizes faster than trans-2-butene, primarily undergoing 1,4-hydrogen elimination to form 1,3-butadiene. Trans-2-butene, however, resists isomerization to cis under these conditions .

- Isomerization : On Pd catalysts, this compound isomerizes to trans-2-butene with sustained catalytic activity at >250 K. Hydrogenation competes with isomerization but is suppressed by surface carbon deposits .

- Adsorption : In metal-organic frameworks (MOFs) like HKUST-1, this compound shows moderate selectivity (1.5–2.7) over trans-2-butene due to interactions with open metal sites, though selectivity is less sensitive to metal type compared to 1-butene separations .

This compound vs. 1-Butene

Structural and Adsorption Differences

| Property | This compound | 1-Butene |

|---|---|---|

| Double Bond Position | C2–C3 | C1–C2 |

| Adsorption in RUB-41 | Strongly adsorbed | Weakly adsorbed |

1-Butene, a structural isomer, is less polar and adsorbs weakly in zeolites like RUB-41 compared to cis- and trans-2-butene, enabling separation via microporous materials .

Catalytic Hydrogenation

- Additive Effects : Electron-donating additives (e.g., ionic liquids) on Pt catalysts increase the trans/cis-2-butene ratio from 2.2 to 3.0 during hydrogenation, favoring trans due to electronic modulation of active sites .

This compound vs. Other Alkenes

- Limonene: In ozonolysis, this compound forms a primary ozonide intermediate, analogous to limonene. Isotopic labeling (¹⁸O) confirms similar reaction pathways, with this compound serving as a model for studying larger terpenes .

- Ethylene Metathesis: Ruthenium catalysts exhibit minimal selectivity between this compound and ethylene in ethenolysis, with activation barriers differing by <2 kcal/mol .

Industrial and Theoretical Implications

- Separations : MOFs with open metal sites (e.g., Cu²⁺ in HKUST-1) offer modest cis/trans selectivity (1.5–2.7), though industrial separation remains challenging due to similar reactivity .

- Kinetic vs. Thermodynamic Control : this compound is often the kinetic product in flow reactors, while trans-2-butene dominates at equilibrium .

- Health and Environmental Impact: this compound is a minor component in tobacco smoke, with varying concentrations across brands (e.g., lower in brands B and C) .

Properties

IUPAC Name |

(Z)-but-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8/c1-3-4-2/h3-4H,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQRGUVFOMOMEM-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | cis-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027224 | |

| Record name | 2-Butene, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor; Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS. | |

| Record name | 2-Butene, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

3.72 °C, 3.7 °C | |

| Record name | cis-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-11.99 °C (10.42 °F) - closed cup, Flammable gas | |

| Record name | cis-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 658 mg/L at 25 °C, Insoluble in water, Soluble in most organic solvents, Soluble in benzene; very soluble in alcohol, ether, Solubility in water, mg/l at 25 °C: 658 (very slightly soluble) | |

| Record name | cis-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.616 g/cu cm at 25 °C, Density (at the boiling point of the liquid): 0.6 kg/l | |

| Record name | cis-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.9 (Air = 1), Relative vapor density (air = 1): 1.9 | |

| Record name | cis-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure: 1410 mm Hg at 21 °C, Vapor pressure = 1360 mm Hg at 20 °C, 1,600 mm Hg at 25 °C, Vapor pressure, kPa at 21 °C: 181 | |

| Record name | cis-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Flammable gas, Colorless gas | |

CAS No. |

590-18-1 | |

| Record name | cis-2-Butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-2-Butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butene, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-but-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTENE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L35ORC9C05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | cis-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-138.89 °C, -138.7 °C | |

| Record name | cis-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.